molecular formula C18H18N2OS B2925730 N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide CAS No. 325988-16-7

N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B2925730
CAS No.: 325988-16-7
M. Wt: 310.42
InChI Key: LQVVANRPNUMHBF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide” in the retrieved sources .

Scientific Research Applications

Enhancing Reductive Cleavage of Aromatic Carboxamides

The compound is involved in studies exploring the facilitated reduction of aromatic and heteroaromatic N-benzyl carboxamides, leading to regiospecific cleavage of their C(O)-N bonds under mild reductive conditions. This process yields Boc-protected (benzyl)amine with high yields, showcasing its potential in organic synthesis and the modification of aromatic compounds (Ragnarsson et al., 2001).

Synthesis and Reactivity of Heteroaromatic Compounds

Research on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole provides insights into the coupling reactions involving naphthalen-1-amine, leading to the formation of thioamide and subsequent transformation into heteroaromatic compounds. These studies contribute to the broader understanding of heteroaromatic compound synthesis and their potential applications in various chemical domains (Aleksandrov et al., 2017).

Antimycobacterial Activity of N-Alkoxyphenylhydroxynaphthalenecarboxamides

A series of N-(alkoxyphenyl)-hydroxynaphthalenecarboxamides have been synthesized and screened for their antimycobacterial activity against Mycobacterium tuberculosis and other strains. Some compounds demonstrated activity comparable or higher than rifampicin, highlighting the potential of N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide derivatives in the development of new antimycobacterial agents (Goněc et al., 2016).

Anticonvulsant Activity of Thiazole Derivatives

β-Naphthalene incorporated thiazole-5-carboxamides have been evaluated for their anticonvulsant activity, with some compounds showing significant activity against animal models of seizures. This research points to the therapeutic potential of naphthalene-thiazole derivatives in the treatment of epilepsy and related disorders (Arshad et al., 2019).

Photophysical Properties for Blue-Light-Emitting Materials

Studies on aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties, including naphthalene derivatives, have explored their use as blue-light-emitting materials. The research demonstrates the potential of these compounds in the development of organic electronic devices and materials with specific photophysical properties (Liou et al., 2006).

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-18(2,3)15-11-22-17(19-15)20-16(21)14-9-8-12-6-4-5-7-13(12)10-14/h4-11H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVVANRPNUMHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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